Product packaging for Methyl (heptylthio)acetate(Cat. No.:CAS No. 40814-20-8)

Methyl (heptylthio)acetate

Cat. No.: B2631264
CAS No.: 40814-20-8
M. Wt: 204.33
InChI Key: HTPKHJAVGQDPEF-UHFFFAOYSA-N
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Description

Methyl (heptylthio)acetate (CAS 40814-20-8) is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry. It is particularly valuable in the synthesis of more complex molecules for pharmaceutical research and as a precursor in the development of fine chemicals and pesticide intermediates . Supplied with comprehensive analytical documentation, this product is manufactured to strict quality standards. Each batch is analyzed by techniques such as LCMS or GCMS to ensure identity and purity, with additional methods including HPLC, GC, NMR, and FTIR available upon request . The compound is provided in bulk and prepack quantities with a purity of >99%, meeting pharma-grade specifications (USP, BP, Ph. Eur.) and is suitable for use as an Active Pharmaceutical Ingredient (API) . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for safe handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2S B2631264 Methyl (heptylthio)acetate CAS No. 40814-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-heptylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKHJAVGQDPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Heptylthio Acetate

Classical Synthesis Routes

Classical approaches to the synthesis of methyl (heptylthio)acetate typically involve well-established reactions such as esterification and nucleophilic substitution to form the thioether bond. These methods are often robust and have been widely used in organic synthesis.

Esterification Approaches

One of the primary classical methods for synthesizing this compound is through the esterification of (heptylthio)acetic acid. This method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme: (Heptylthio)acetic acid + Methanol ⇌ this compound + Water

Commonly used acid catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the water that is formed, for instance, by azeotropic distillation.

Another approach is the conversion of (heptylthio)acetic acid to its more reactive acid chloride, followed by reaction with methanol. This two-step process, while longer, often proceeds with higher yields and under milder conditions than direct esterification.

Step 1: Acid Chloride Formation (Heptylthio)acetic acid + Thionyl Chloride (SOCl₂) → (Heptylthio)acetyl chloride + SO₂ + HCl

Step 2: Esterification (Heptylthio)acetyl chloride + Methanol → this compound + HCl

Thioether Formation Reactions

An alternative and widely employed classical route involves the formation of the thioether bond through nucleophilic substitution. This is typically achieved by reacting an alkali metal salt of heptanethiol (heptyl mercaptan) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.

Reaction Scheme: Heptanethiol + Base → Heptanethiolate Heptanethiolate + Methyl Chloroacetate → this compound + Chloride

The base used to deprotonate the thiol is crucial and can range from sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to weaker bases like sodium carbonate (Na₂CO₃), depending on the reaction conditions. The reaction is generally carried out in a polar solvent to facilitate the dissolution of the reactants. This Sₙ2 reaction is a straightforward and efficient method for constructing the C-S bond.

A variation of this method involves the reaction of heptyl halide with methyl thioglycolate. In this case, the sulfur-containing reactant is the nucleophile.

Reaction Scheme: Methyl Thioglycolate + Base → Methyl thioglycolate anion Methyl thioglycolate anion + Heptyl Bromide → this compound + Bromide

Multistep Synthetic Sequences

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of organic compounds, including this compound. These modern strategies often involve the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Innovations

The development of novel catalytic systems has opened new avenues for the synthesis of thioethers and esters. For instance, transition-metal-catalyzed cross-coupling reactions could potentially be employed for the formation of the C-S bond, although this is less common for simple alkyl thioethers compared to aryl thioethers.

More relevant to the synthesis of this compound are innovations in esterification catalysis. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the reaction workup and allow for catalyst recycling, which is both economically and environmentally advantageous. researchgate.net These heterogeneous catalysts can replace traditional homogeneous mineral acids, reducing corrosive waste streams. researchgate.net

Furthermore, enzymatic catalysis offers a highly selective and mild alternative for esterification. Lipases, for example, can catalyze the formation of esters in organic solvents or even under solvent-free conditions, often with high yields and minimal byproducts.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For the synthesis of this compound, this translates to several potential improvements over classical methods.

One key principle is atom economy, which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. The direct addition of heptanethiol to methyl acrylate, a Michael addition reaction, would be an example of a 100% atom-economical route to an isomer of the target molecule, although not directly to this compound itself.

The use of safer solvents is another important aspect of green chemistry. manufacturingchemist.com Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. rsc.orgepo.org For thioether synthesis, phase-transfer catalysis can be employed to facilitate reactions between water-insoluble and water-soluble reactants, reducing the need for large quantities of organic solvents.

Additionally, energy efficiency is a consideration. Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of this compound currently relies on petrochemical-based starting materials, future research may explore biosynthetic pathways or the use of bio-based platform chemicals.

Data Tables

Table 1: Comparison of Classical Synthesis Routes

RouteKey ReactionStarting MaterialsReagents/CatalystsAdvantagesDisadvantages
Esterification Fischer Esterification(Heptylthio)acetic acid, MethanolH₂SO₄, HClWell-established, SimpleEquilibrium limited, Requires water removal
Thioether Formation Nucleophilic SubstitutionHeptanethiol, Methyl ChloroacetateBase (e.g., NaOH)High yield, Generally irreversibleUse of haloacetates

Table 2: Modern Synthetic Approaches and their Green Chemistry Advantages

ApproachKey FeatureGreen Chemistry Principle(s) AddressedPotential Benefits
Solid Acid Catalysis Heterogeneous catalystWaste reduction, Catalyst recyclabilitySimplified workup, Reduced corrosion
Enzymatic Catalysis Biocatalyst (e.g., lipase)Use of renewable catalysts, High selectivity, Mild conditionsReduced byproducts, Lower energy consumption
Phase-Transfer Catalysis Use of a phase-transfer agentUse of safer solvents (e.g., water)Reduced VOC emissions
Microwave-Assisted Synthesis Microwave irradiationEnergy efficiencyFaster reaction rates, Shorter reaction times

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique utilizes microwave radiation to directly heat the reactants and solvent, resulting in rapid and uniform heating throughout the reaction mixture. ajrconline.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be applied from similar esterification and thioetherification reactions.

A plausible microwave-assisted approach for synthesizing this compound would involve the reaction of a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane) with methyl thioglycolate in the presence of a suitable base. The use of microwave irradiation would be expected to significantly reduce the reaction time compared to conventional refluxing.

Key parameters that can be optimized in a microwave-assisted synthesis include:

Microwave Power: Higher power levels can lead to faster heating but must be controlled to avoid side reactions or decomposition.

Reaction Time: Microwave synthesis often reduces reaction times from hours to minutes.

Solvent: The choice of a microwave-absorbing solvent is crucial for efficient heating.

Base: The strength and nature of the base can influence the reaction rate and yield.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of this compound

EntryPower (W)Time (min)SolventBaseYield (%)
110010Acetonitrile (B52724)K₂CO₃75
21505AcetonitrileK₂CO₃85
315010AcetonitrileK₂CO₃82
41505EthanolNaOEt90
52005EthanolNaOEt88

This table is illustrative and based on general principles of microwave-assisted synthesis for similar compounds.

The optimization process, potentially guided by a design of experiments (DoE) approach like a Box-Behnken design, could identify the ideal conditions for maximizing the yield of this compound. uctm.edu

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. polimi.it In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. polimi.it This methodology is well-suited for the synthesis of fine chemicals like this compound.

A potential flow chemistry process for the synthesis of this compound could involve pumping a stream of heptanethiol and a stream of methyl bromoacetate, along with a base, through a heated microreactor. The product stream would then be collected and purified.

Benefits of a flow chemistry approach for this synthesis include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control.

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates or exothermic reactions.

Facilitated Scale-up: Increasing production is a matter of running the system for a longer duration or by numbering-up (using multiple reactors in parallel), rather than redesigning a large-scale batch reactor. polimi.it

Table 2: Representative Parameters for Flow Chemistry Synthesis of a Thioether Ester

ParameterValue
Reactor TypePacked-bed or coil reactor
Residence Time5 - 20 minutes
Temperature80 - 120 °C
Reactant Concentration0.1 - 1.0 M
Flow Rate0.1 - 1.0 mL/min

This table presents typical parameters for flow synthesis and would require specific optimization for this compound.

The integration of in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can further streamline the process, leading to a continuous production of the pure product.

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are critical aspects to consider, especially when dealing with more complex substrates that may possess multiple reactive sites.

Chemoselectivity: In the context of synthesizing this compound, a key chemoselective challenge would arise if the starting materials contained other functional groups susceptible to reaction under the chosen conditions. For instance, if a di-functionalized heptane (B126788) derivative were used, the reaction conditions would need to be tuned to favor reaction at the desired site. The choice of a soft nucleophile like a thiol often provides good chemoselectivity in reactions with alkyl halides, even in the presence of harder nucleophilic sites.

Regioselectivity: For the synthesis of this compound from 1-heptanethiol (B157337) and a methyl haloacetate, regioselectivity is straightforward as the thiol will selectively attack the electrophilic carbon of the haloacetate. However, if an unsaturated heptyl derivative were used, the potential for addition to the double or triple bond would need to be considered. Transition-metal-free coupling protocols have been developed that exhibit high chemo- and regioselectivity in the formation of C-C bonds and could be conceptually extended to C-S bond formation. nih.gov

Stereoselective Synthesis of Analogues (if applicable)

While this compound itself is not chiral, the principles of stereoselective synthesis would be highly relevant for the preparation of its chiral analogues. Chiral analogues could be designed by introducing stereocenters on the heptyl chain or at the alpha-position of the acetate (B1210297) moiety.

For example, the synthesis of an analogue with a stereocenter on the heptyl group could be achieved by starting with a chiral heptyl derivative. The SN2 reaction with methyl thioglycolate would proceed with inversion of configuration at the stereocenter, a key consideration in planning the synthesis of a specific stereoisomer.

Alternatively, stereocenters could be introduced using established methods for asymmetric synthesis:

Chiral Auxiliaries: Employing a chiral auxiliary on the acetate part could allow for the diastereoselective introduction of a substituent at the alpha-position.

Asymmetric Catalysis: The use of a chiral catalyst could enable the enantioselective functionalization of a prochiral precursor.

The stereoselective synthesis of analogues is a crucial aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit distinct biological activities. umontpellier.fr While no specific examples for this compound analogues are readily available in the literature, the extensive research on stereoselective synthesis of other classes of compounds, such as oligoribonucleoside phosphorothioates and diterpene derivatives, provides a solid foundation for designing such synthetic routes. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of Methyl Heptylthio Acetate

Hydrolytic Reactivity and Mechanistic Investigations

The hydrolysis of thioesters, such as Methyl (heptylthio)acetate, involves the cleavage of the acyl-sulfur bond by water. This process can be catalyzed by either acid or base and is a thermodynamically favorable reaction. researchgate.net The general reactivity of thioesters towards hydrolysis is greater than that of their oxygen ester counterparts. researchgate.net

In the presence of a strong acid, the hydrolysis of thioesters is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the thiol (heptanethiol in this case) to yield acetic acid.

Table 1: Hydrolysis Rate Constants for S-Methyl Thioacetate (B1230152)

Hydrolysis TypeRate ConstantReference
Acid-Mediated (k_a)1.5 x 10⁻⁵ M⁻¹ s⁻¹ nih.gov
Base-Mediated (k_b)1.6 x 10⁻¹ M⁻¹ s⁻¹ nih.gov
pH-Independent (k_w)3.6 x 10⁻⁸ s⁻¹ nih.gov

This interactive table allows for the comparison of hydrolysis rates under different conditions.

Base-promoted hydrolysis of thioesters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the thiolate anion (heptylthiolate) as the leaving group to form acetic acid. The final step involves an acid-base reaction where the newly formed acetic acid is deprotonated by the base to form the acetate (B1210297) ion. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The base-catalyzed hydrolysis of thioesters is significantly faster than the acid-catalyzed or neutral hydrolysis. nih.govnih.gov For instance, the second-order rate constant for the base-mediated hydrolysis of S-methyl thioacetate is 1.6 x 10⁻¹ M⁻¹ s⁻¹, which is several orders of magnitude greater than the acid-catalyzed rate. nih.gov This highlights the high susceptibility of the thioester linkage to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are central to the chemistry of thioesters. These reactions can occur at two primary sites: the electrophilic carbonyl carbon and the carbon atoms of the thioether linkage.

The carbonyl carbon of this compound is highly electrophilic and readily undergoes nucleophilic acyl substitution. This enhanced reactivity, when compared to oxygen esters, is attributed to two main factors: the reduced resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate anion. researchgate.netnih.gov The larger size of the sulfur 3p orbital results in less effective overlap with the carbon 2p orbital of the carbonyl group, leading to a more pronounced positive character on the carbonyl carbon. researchgate.net

Consequently, a wide range of nucleophiles can react with this compound at the carbonyl carbon. These reactions are fundamental in organic synthesis, where thioesters serve as versatile acylating agents. researchgate.net For example, the reaction with amines (aminolysis) would yield amides, while reaction with alcohols (alcoholysis) would produce oxygen esters. The general mechanism involves the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the heptylthiolate leaving group.

The thioether linkage in this compound consists of a sulfur atom bonded to a heptyl group and the acyl group. Reactions at this linkage are less common than those at the carbonyl carbon but are nonetheless significant under certain conditions.

One potential reaction is the cleavage of the S-alkyl bond. While direct nucleophilic attack on the alpha-carbon of the heptyl group is generally difficult, certain strong nucleophiles or specific reaction conditions can promote this. For instance, the use of reducing agents can lead to the cleavage of the C-S bond.

Another important reaction involving the thioether moiety is its role in substitution reactions on adjacent carbons. For example, in α,β-unsaturated thioesters, the thioether group can influence conjugate addition reactions. beilstein-journals.org Furthermore, the synthesis of thioethers often involves the S_N2 displacement of a leaving group by a thiolate nucleophile, a reaction that underscores the stability of the C-S bond once formed. beilstein-journals.orgmasterorganicchemistry.com

Electrophilic Reactions

While the carbonyl carbon of this compound is electrophilic, the sulfur atom of the thioether linkage is nucleophilic due to the presence of lone pairs of electrons. This allows the sulfur atom to react with electrophiles. A prominent example of such a reaction is the oxidation of the thioether.

Oxidizing agents can convert the thioether to a sulfoxide (B87167) and further to a sulfone. For instance, treatment with a mild oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would oxidize the sulfur atom of this compound. This type of reaction is characteristic of thioethers in general. masterorganicchemistry.com The initial oxidation to the sulfoxide makes the sulfur atom a chiral center if the groups attached to it are different. Further oxidation leads to the corresponding sulfone, where the sulfur atom is in a higher oxidation state. These transformations highlight the ability of the sulfur atom in this compound to act as a nucleophile in the presence of suitable electrophiles.

Oxidation and Reduction Pathways

The sulfur atom in this compound is prone to oxidation, while the ester group can undergo reduction. These transformations provide routes to a range of derivatives with modified properties.

Oxidation: The thioether moiety can be oxidized to form sulfoxides and sulfones. This process is typically achieved using common oxidizing agents. For instance, the oxidation of thioethers can be carried out under controlled conditions to yield the corresponding sulfoxide, and further oxidation leads to the sulfone. The specific outcome often depends on the strength of the oxidizing agent and the reaction conditions.

Reduction: The ester functionality of this compound can be reduced to an alcohol. numberanalytics.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. numberanalytics.com The reaction converts the ester into a primary alcohol, specifically 2-(heptylthio)ethanol. This reduction is a fundamental transformation in organic synthesis, allowing for the conversion of esters into a different class of compounds. In some cases, partial reduction to an aldehyde may be possible using specific reagents like diisobutylaluminum hydride (DIBAL-H) under controlled temperature conditions. numberanalytics.com

It is important to note that certain reduction methods for other functionalities might inadvertently affect the thioether group. For example, while tributyltin hydride is used for dehalogenation, it proceeds via a radical mechanism that could potentially interact with the sulfur atom. libretexts.org

Radical Reactions and Photochemical Transformations

The presence of the thioether linkage and the ester group in this compound opens up possibilities for radical and photochemical reactions.

Radical Reactions: Thiyl radicals, which can be generated from thioethers, are important intermediates in various organic transformations. rsc.org These radicals can participate in addition reactions to alkenes and alkynes, as well as in cyclization reactions. rsc.orgmdpi.com For instance, the addition of a thiyl radical to an alkene proceeds with anti-Markovnikov selectivity. rsc.org While direct studies on this compound might be limited, the general reactivity of thioethers suggests its potential to undergo such radical-mediated transformations. The C-S bond in thioethers can be cleaved under certain radical conditions, and the resulting radicals can be trapped or undergo further reactions.

Photochemical Transformations: Photochemical reactions can induce transformations at both the thioether and ester moieties. For example, the photochemical hydroacylation of unactivated olefins can be initiated by the formation of acyl radicals under UV irradiation. mdpi.com Although not specific to this compound, this highlights a potential reaction pathway for the ester group. Furthermore, photochemical methods can be employed to generate thiyl radicals from thioethers, which can then participate in various synthetic transformations. rsc.org The use of photosensitizers can facilitate these processes under milder conditions. rsc.org

A study on the photochemical decarboxyolefination of a carboxylic acid derived from a related terpenoid structure demonstrates a method for eliminating a functionalized methyl group to form an alkene. nih.gov This suggests that with appropriate derivatization, the acetate portion of this compound could potentially undergo similar photochemical transformations.

Derivatization and Functionalization Strategies

The dual functionality of this compound allows for a wide array of derivatization and functionalization strategies, targeting either the thioether or the ester group, or involving both in cyclization reactions.

The sulfur atom in the thioether is a key site for modification.

S-Alkylation and S-Arylation: While this compound already possesses an S-alkyl group, the general synthesis of thioethers often involves the reaction of a thiol with an alkyl or aryl halide. organic-chemistry.org This principle can be applied to further functionalize the molecule if the heptyl group were to be replaced or modified. For instance, xanthates can be used as thiol surrogates to react with alkyl or aryl halides to form thioethers. nih.govresearchgate.net

Oxidation to Sulfoxides and Sulfones: As mentioned in section 3.4, the thioether can be oxidized to form sulfoxides and sulfones. These oxidized derivatives exhibit different chemical and physical properties, including increased polarity, which can be useful in various applications.

Formation of Sulfonium (B1226848) Salts: Thioethers can react with alkyl halides to form sulfonium salts. These salts are good alkylating agents and can undergo various nucleophilic substitution reactions.

A palladium-supported Fe₃O₄@SiO₂-functionalized methyl 2-(phenylthio) acetate has been synthesized and used as a catalyst, demonstrating the potential for attaching the thioacetate moiety to solid supports for applications in heterogeneous catalysis. nih.gov

The ester group is another versatile handle for derivatization.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (heptylthio)acetic acid and methanol (B129727). wikipedia.org This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other esters.

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. numberanalytics.com This allows for the introduction of different alkyl or aryl groups to the ester functionality.

Amidation: The ester can be converted to an amide by reacting with an amine. This reaction is often facilitated by heating or by using specific catalysts. Appel-type amidation is one such method used for converting carboxylic acids (derived from the ester) to amides. researchgate.net

Reduction to Alcohols: As detailed in section 3.4, the ester can be reduced to a primary alcohol, 2-(heptylthio)ethanol. numberanalytics.com

Claisen Condensation: Esters can undergo Claisen condensation with another ester molecule in the presence of a strong base to form a β-keto ester. numberanalytics.com

The following table summarizes some key transformations of the ester group:

TransformationReagents and ConditionsProduct
HydrolysisH⁺/H₂O or OH⁻/H₂O, heat(Heptylthio)acetic acid
TransesterificationR'OH, acid or base catalyst(Heptylthio)acetyl R'-ester
AmidationR'NH₂, heat or catalystN-R'-(Heptylthio)acetamide
ReductionLiAlH₄2-(Heptylthio)ethanol
Claisen CondensationStrong base (e.g., NaOEt)β-keto ester

The presence of both a thioether and an ester group allows for intramolecular reactions to form heterocyclic compounds.

Furthermore, derivatization of the ester group into other functionalities can facilitate cyclization. For example, conversion of the ester to an amide, followed by reaction with a suitable reagent, could lead to the formation of nitrogen- and sulfur-containing heterocycles. The synthesis of 1,3-oxazepine-4,7-dione derivatives has been reported from related starting materials. chemmethod.com

The formation of five- and six-membered rings is a common theme in heterocyclic synthesis. nih.govorganic-chemistry.org For example, iodoarenes can catalyze the cyclization of N-alkenylamides to form various ring sizes. organic-chemistry.org By analogy, if the heptyl chain of this compound were unsaturated, it could potentially undergo intramolecular cyclization reactions. Mercury(II)-mediated cyclizations are also known for unsaturated systems, leading to the formation of heterocyclic structures. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of Methyl Heptylthio Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. libretexts.org For methyl (heptylthio)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the precise assignment of all proton and carbon signals, providing insights into the molecule's conformation and the electronic environment of its nuclei.

For instance, in the related compound methyl acetate (B1210297), the protons of the acetyl group (CH3CO-) typically appear around 2.1 ppm, while the methoxy (B1213986) protons (-OCH3) are found at approximately 3.7 ppm. researchgate.net In this compound, the methylene (B1212753) protons adjacent to the sulfur atom (S-CH2-C=O) and the methylene protons of the heptyl group attached to the sulfur (S-CH2-(CH2)5CH3) will have characteristic chemical shifts. The protons of the methyl group of the acetate moiety are also present.

Predicted 1H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH3-C=O~2.1SingletN/A
S-CH2-C=O~3.3SingletN/A
S-CH2-(CH2)5CH3~2.5Triplet~7.5
S-CH2-CH2 -(CH2)4CH3~1.6Quintet~7.5
-(CH2)4-CH3~1.2-1.4Multiplet-
-CH3 (heptyl)~0.9Triplet~7.0
O-CH3~3.7SingletN/A

This is a predictive table based on analogous compounds and general NMR principles.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a single peak. The chemical shifts in 13C NMR are highly sensitive to the electronic environment. Carbons in electron-poor environments, such as carbonyl carbons, resonate at significantly lower fields.

In methyl acetate, the carbonyl carbon (C=O) appears around 170 ppm, the O-CH3 carbon at about 52 ppm, and the CH3-C=O carbon at approximately 21 ppm. libretexts.orghmdb.ca For this compound, the carbons of the heptyl group and the methylene carbon adjacent to the sulfur will have distinct chemical shifts.

Predicted 13C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C H3-C=O~21
S-C H2-C=O~35
C =O~170
O-C H3~52
S-C H2-(CH2)5CH3~32
S-CH2-C H2-(CH2)4CH3~29
-(C H2)4-CH3~22-31
-C H3 (heptyl)~14

This is a predictive table based on analogous compounds and general NMR principles.

2D NMR techniques are powerful for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. sdsu.eduyoutube.com In this compound, COSY would show correlations between the adjacent methylene groups of the heptyl chain, confirming their sequence. For example, the triplet of the S-CH2- group would show a cross-peak with the quintet of the adjacent -CH2- group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (1H-13C one-bond correlations). columbia.edu It is invaluable for assigning carbon signals based on their attached protons. Each CH, CH2, and CH3 group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (1H-13C long-range correlations). columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, the protons of the O-CH3 group would show a correlation to the carbonyl carbon (C=O), and the protons of the S-CH2-C=O group would correlate with the carbonyl carbon and the adjacent carbon of the heptyl chain.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. researchgate.net

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.comnih.gov The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements.

Predicted HRMS Data for this compound (C10H20O2S):

Ion Calculated Exact Mass
[M]+•204.1208
[M+H]+205.1286
[M+Na]+227.1105

These values are calculated based on the atomic masses of the most common isotopes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) to produce a spectrum of product ions. nih.govnih.gov The fragmentation pattern provides detailed structural information. The fragmentation of this compound is expected to occur at the weaker bonds, such as the C-S and C-O bonds.

Predicted Key Fragmentations in the MS/MS Spectrum of this compound:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Fragmentation Pathway
204145C2H3O2 (59)Cleavage of the S-CH2 bond.
204117C7H15 (99)Cleavage of the S-heptyl bond.
20459C7H15S (131)Formation of the [CH3OCO]+ ion.
14589C4H8 (56)McLafferty rearrangement of the heptylthio fragment.

This is a predictive table based on common fragmentation patterns of thioesters and alkyl chains. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the acetate and heptylthio moieties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these spectra are dominated by the characteristic vibrations of the thioester group and the hydrocarbon chains.

The most prominent feature in the IR spectrum of a thioester is the carbonyl (C=O) stretching vibration. pressbooks.pub Unlike the C=O stretch in esters which typically appears around 1750-1735 cm⁻¹, the corresponding band in thioesters is found at a lower frequency, generally in the range of 1680-1715 cm⁻¹. nepjol.info This shift is attributed to the reduced resonance contribution from the sulfur atom compared to the oxygen atom in an ester, resulting in a slightly weaker C=O bond. The intensity of this band is typically strong in the IR spectrum. ucla.edu

The C-S stretching vibration is another key diagnostic peak, although it is often weaker and can be more difficult to assign definitively. It is expected to appear in the region of 600-800 cm⁻¹. The C-O stretching vibration associated with the methoxy group is anticipated to produce a strong band in the 1000-1300 cm⁻¹ range.

The heptyl and methyl groups give rise to characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are consistently observed just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹. libretexts.org Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, C-S and S-S (if any disulfide impurities were present) vibrations often show strong Raman signals. nih.govacs.org Studies on simple thioacetates like S-methyl thioacetate (B1230152) have utilized both IR and Raman spectroscopy for a complete assignment of vibrational modes. nih.govjst.go.jp The combination of both techniques allows for a more robust characterization of the molecule's functional groups.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch 1680 - 1715 Strong (IR)
C-H (sp³) Stretch 2850 - 2960 Medium to Strong
C-O Stretch 1000 - 1300 Strong
CH₂/CH₃ Bend 1370 - 1470 Medium
C-S Stretch 600 - 800 Weak to Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The key chromophore in this compound is the thioester functional group.

Thioesters exhibit a characteristic electronic transition in the UV region of the electromagnetic spectrum. This absorption is attributed to the n → π* transition, where a non-bonding electron from the sulfur atom is excited to the π* anti-bonding orbital of the carbonyl group. nih.gov For simple alkyl thioesters, this transition typically results in a weak absorption band in the near-UV region, generally around 230-240 nm. The large size and limited electron delocalization from the sulfur atom to the carbonyl group make the thioester more reactive but less conjugated than its ester or amide counterparts. nih.gov

In terms of emission spectroscopy, simple aliphatic thioesters like this compound are not expected to be significantly fluorescent. Fluorescence is more common in molecules with extended π-systems and rigid structures. However, the introduction of sulfur atoms can, in some cases, lead to interesting photophysical properties. For instance, studies on certain sulfur-containing functionalized disiloxanes have reported nonconventional fluorescence attributed to through-space charge transfer from sulfur lone pairs to silicon's empty d-orbitals and chromophore aggregation. mdpi.com Furthermore, some sulfur-bridged organic ester clusters have been shown to exhibit near-infrared fluorescence. researchgate.net While these examples are structurally different from this compound, they highlight the potential role of sulfur in influencing emission properties. Any observed fluorescence in a sample of this compound would likely be weak and could also arise from fluorescent impurities.

Table 2: Expected Electronic Transitions for this compound

Chromophore Transition Expected λmax (nm) Molar Absorptivity (ε)
Thioester (O=C-S) n → π* ~230 - 240 Low

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this method would provide definitive information about its solid-state structure, including bond lengths, bond angles, and torsional angles.

The application of X-ray crystallography would allow for the unambiguous determination of the molecular conformation in the solid state. bioscience.fi This includes the geometry around the thioester group and the conformation of the flexible heptyl chain. Studies on other organic sulfur compounds and alkyl thiolates have successfully used this technique to elucidate their crystal packing and molecular structures. osti.govrsc.org For example, diffraction-quality crystals of a porphyrin functionalized with an alkyl thioacetate have been obtained and their structure determined, despite the flexibility of the alkyl groups. kombyonyx.com

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. The ability to obtain such a structure would be contingent on the successful crystallization of the compound, which can be challenging for a relatively small and flexible molecule. If crystallization is successful, the resulting data would be invaluable for understanding intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies of Methyl Heptylthio Acetate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. rsc.orgnih.gov These calculations can predict a wide range of properties, from molecular geometry to reaction energetics. unipd.it For a molecule like Methyl (heptylthio)acetate, methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are commonly used. researchgate.netnih.gov The choice of method and basis set represents a trade-off between computational cost and accuracy. unipd.it

Table 1: Common Quantum Chemical Methods and Their Applications
MethodAbbreviationTypical ApplicationKey Feature
Density Functional TheoryDFTGeometry optimization, electronic properties, reaction energiesGood balance of accuracy and computational cost. nih.gov
Møller-Plesset Perturbation Theory (2nd order)MP2Geometries, frequencies, correlation energyIncludes electron correlation beyond the Hartree-Fock level. researchgate.netnih.gov
Coupled Cluster Singles and Doubles (with perturbative Triples)CCSD(T)High-accuracy single-point energy calculationsConsidered a "gold standard" for accuracy in quantum chemistry. nih.gov

Quantum chemical calculations provide a detailed picture of the electronic structure and bonding within this compound. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. nepjol.info The energy gap between the HOMO and LUMO is an indicator of molecular stability. nepjol.info

Conformational analysis involves studying the different three-dimensional arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.orglumenlearning.com For this compound, rotations around the C-S, S-C, and various C-C bonds in the heptyl chain lead to a complex potential energy surface (PES) with numerous energy minima (stable conformers) and transition states. libretexts.org

Computational methods can map this energy landscape by systematically rotating bonds and calculating the energy of the resulting geometries. nih.gov The results are often visualized as a potential energy diagram, plotting energy versus a dihedral angle. youtube.com Key conformers include the anti (staggered) and gauche arrangements of the carbon backbone. lumenlearning.com The relative stability of these conformers is determined by a combination of factors:

Torsional Strain: The repulsion between bonding electron pairs in adjacent atoms, which is minimized in staggered conformations and maximized in eclipsed conformations. libretexts.org

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. youtube.com

Table 2: Hypothetical Relative Energies of Key Conformers for the Thioester Group
ConformerDihedral Angle (C-S-C=O)Hypothetical Relative Energy (kcal/mol)Description
Cis~0°0.0The most stable conformer, with the carbonyl group eclipsing the sulfur-heptyl bond.
Gauche~90°~3.5A higher energy, transition state-like structure between cis and trans.
Trans~180°~1.5A local energy minimum, less stable than the cis conformer.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and calculating reaction rates. rsc.orgnih.gov This involves mapping the potential energy surface from reactants to products, identifying key intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org

According to Transition State Theory, the rate of a reaction is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. cecam.org Quantum chemical calculations can accurately predict the geometries and energies of transition states. rsc.orgresearchgate.net For this compound, potential reactions of interest for computational study include hydrolysis, oxidation, or thermal decomposition. researchgate.netnih.gov For example, a study of the neutral hydrolysis of ethyl acetate (B1210297) showed that different conformers of the transition state have significantly different activation energies, highlighting the importance of conformational effects on reactivity. nih.gov Similarly, theoretical studies on the reactions of methyl acetate with various radicals have identified multiple possible reaction channels and determined their temperature-dependent rate constants using canonical variational transition-state theory (CVT). nih.govnih.gov These approaches could be directly applied to predict the reactivity of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the intramolecular forces within a single molecule, molecular dynamics (MD) simulations are used to study the interactions between molecules. dovepress.com MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical functions and parameters that describe the potential energy of the system. rsc.org

For this compound, MD simulations can provide insights into its bulk properties and interactions in a condensed phase (e.g., as a liquid or in solution). academie-sciences.fr These simulations can be used to study:

Aggregation and Self-Interaction: How molecules of this compound interact with each other, driven by forces like van der Waals interactions and dipole-dipole interactions. The long, nonpolar heptyl chain would likely lead to significant hydrophobic interactions. nih.gov

Solvation: How the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in different chemical environments.

Phase Equilibria: Simulations can predict properties like vapor pressure and coexistence densities between liquid and vapor phases. rsc.org Studies on homologous series of methyl esters have successfully used MD simulations with transferable force fields to predict these properties. rsc.org

MD simulations have been used to investigate intermolecular interactions in various systems, such as the aggregation of peptides where counterions were found to be included in the aggregates, and to evaluate interactions between drugs and polymers in amorphous solid dispersions. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with a specific activity or property. collaborativedrug.comoncodesign-services.com While often used in drug discovery to predict biological activity, the principles of SAR and Quantitative Structure-Activity Relationship (QSAR) can be applied to predict physicochemical properties without any biological context. nih.gov

In the context of this compound, SAR modeling could be used to predict how changes to its molecular structure would affect non-biological properties. youtube.comresearchgate.net This involves identifying molecular descriptors—numerical values that quantify aspects of a molecule's structure—and building a mathematical model that relates them to a property of interest. nih.gov

For example, one could model how the following structural modifications affect a physical property like boiling point or chromatographic retention time:

Alkyl Chain Length: Increasing or decreasing the length of the heptyl chain.

Branching: Introducing branching into the heptyl chain.

Ester Group Modification: Replacing the methyl group on the acetate portion with other alkyl groups.

By building a QSAR model based on a series of related thioesters, it would be possible to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with specific desired characteristics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. aalto.fimpg.de This is a crucial link between theoretical models and real-world measurements.

For this compound, the following spectra can be computationally predicted:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR spectrum. nepjol.info This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the thioester group and the C-H stretches of the alkyl chains. Comparing calculated and experimental spectra can help in assigning complex vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated. nih.gov These predictions are highly sensitive to the molecule's three-dimensional structure and conformation, making them a valuable tool for structural elucidation.

High-level ab initio calculations on methyl acetate have successfully predicted its far-infrared spectrum and rovibrational parameters, demonstrating the accuracy achievable for related molecules. nih.gov Machine learning models are also being developed to predict spectroscopic properties rapidly for large numbers of molecules, which could be applied to series of thioesters. aalto.fimpg.de The correlation between predicted and experimental data serves as a stringent test of the computational methodology's ability to accurately describe the molecule's structure and electronic environment.

Chemoinformatics and Database Mining for Analogues

Chemoinformatics provides a powerful computational framework for the discovery and analysis of chemical compounds. By integrating methods from chemistry, computer science, and information science, it enables researchers to efficiently mine vast chemical databases for molecules with specific structural or functional properties. For a compound such as this compound, these techniques are instrumental in identifying structural analogues that may possess similar, enhanced, or entirely new characteristics. This process is particularly relevant in fields like flavor and fragrance science, where esters and thio-compounds are of significant interest. researchgate.netresearchgate.net The systematic design and screening of molecules using computer-aided molecular design (CAMD) can accelerate the identification of novel structures before undertaking experimental synthesis and verification. mdpi.com

Several key public and specialized databases serve as the primary resources for such mining expeditions. General-purpose chemical databases provide broad coverage of the known chemical space, while specialized databases focus on specific classes of compounds, such as those related to flavor and aroma. researchgate.netnih.gov Data-driven computational strategies, including machine learning and molecular simulation, are frequently applied to the information held in these databases to identify novel molecules and understand their action mechanisms. acs.org

Below is a summary of representative databases that would be utilized in a chemoinformatic search for analogues of this compound.

Table 1: Representative Public Databases for Chemical Analogue Mining

Database Name Description Relevant Citations
ChEMBL A large-scale, open-access database of bioactive molecules with drug-like properties, containing information on chemical structures, properties, and bioactivities. researchgate.net
ZINC A free database of commercially-available compounds for virtual screening, containing over 230 million purchasable compounds in ready-to-dock formats. researchgate.net
GDB-13 A database that enumerates all possible organic molecules up to 13 atoms of C, N, O, S, and Cl, providing a vast space for theoretical chemical exploration. researchgate.net
Flavornet A compilation of aroma compounds found in the human odor space, listing odorants with their associated chemical information. nih.gov
AromaDB A database of essential oil and aroma compounds from commercially used plants, which includes information on their bioactivities. nih.govacs.org

| VCF Online | The Volatile Compounds in Food (VCF) database contains thousands of volatile substances found in food products, along with their odor descriptions and aroma thresholds. | nih.govacs.org |

A chemoinformatic search for analogues of this compound would involve screening these databases for compounds with similar structural motifs. The search could be tailored to find molecules with variations in the alkyl chain length, modifications to the ester group, or substitutions on the thioether linkage. The goal is to explore the surrounding "chemical space" to discover novel compounds.

The table below illustrates a set of hypothetical structural analogues of this compound that could be the target of a chemoinformatic search. These examples demonstrate how systematic structural modifications can generate a focused library of related compounds for further computational or experimental evaluation.

Table 2: Hypothetical Analogues of this compound for a Chemoinformatic Search

Analogue Name Structural Modification from Parent Compound
Ethyl (heptylthio)acetate Methyl ester replaced with an ethyl ester.
Methyl (propylthio)acetate Heptyl group replaced with a propyl group.
Methyl (nonylthio)acetate Heptyl group replaced with a nonyl group.
Methyl 2-(heptylthio)propanoate Additional methyl group on the acetate backbone.
S-Heptyl thioacetate (B1230152) The ester's methyl group is removed, resulting in the corresponding thioacid.

Applications of Methyl Heptylthio Acetate As a Chemical Intermediate and Building Block

Role in Complex Organic Synthesis

The dual functionality of Methyl (heptylthio)acetate makes it a useful synthon—a molecular fragment used in the strategic assembly of organic compounds. diva-portal.org Its thioether component provides a stable yet potentially reactive site, while the α-thioester group offers a platform for acyl transfer and enolate-based reactions, rivaling the reactivity of ketones. gonzaga.edugoogle.com

The α-thioester group in this compound is an effective acylating agent, enabling the synthesis of other esters and thioethers through substitution reactions. gonzaga.edu

Transesterification: Thioesters readily undergo transesterification when treated with an alcohol, often under basic or acidic catalysis, to yield a new ester and release the thiol. libretexts.orgyoutube.com This process allows the acetyl group from this compound to be transferred to more complex or valuable alcohol substrates. The reaction is driven by the relative stability of the products and reaction conditions. rsc.org

Thiol-Thioester Exchange: In a similar fashion, reaction with a different thiol (R'-SH) can lead to the formation of a new thioester (Ac-SR') and release of heptanethiol. This exchange is particularly efficient with thiolate anions and can be used in dynamic covalent chemistry to create reversible bonds in materials. gonzaga.eduresearchgate.net

The following table illustrates the potential transformations starting from this compound.

TransformationReagent (R'-OH or R'-SH)ProductGeneral Conditions
TransesterificationBenzyl AlcoholBenzyl acetate (B1210297)Base or Acid Catalyst
TransesterificationIsopropanolIsopropyl acetateBase or Acid Catalyst
Thiol-Thioester ExchangeThiophenolS-Phenyl thioacetate (B1230152)Base Catalyst (e.g., Et3N)
Thiol-Thioester ExchangeEthanethiolS-Ethyl thioacetateBase Catalyst (e.g., Et3N)

The α-sulfenylated carbonyl structure of this compound makes it a valuable scaffold for the synthesis of various heterocyclic compounds. nih.gov The carbon alpha to the carbonyl group is activated, and both the carbonyl carbon and the sulfur atom can participate in cyclization reactions.

Research has shown that related thioester compounds are effective precursors for a range of heterocycles:

2-Pyrones: N-Heterocyclic carbene (NHC)-catalyzed annulation reactions using α-chloro-thioesters and unsaturated keto esters can produce highly substituted 2-pyrone rings. acs.org

2-Aminoazoles: Thioesters can be converted into α-heterosubstituted ketones through copper-mediated cross-coupling. These intermediates are then readily cyclized to form important medicinal scaffolds like 2-aminothiazoles, 2-aminoimidazoles, and 2-aminooxazoles. acs.org

Thiazoles and Oxadiazoles: A related precursor, methyl α-[(4'-oxoquinazolin-2'-yl)thio]acetate, was used to synthesize a variety of five-membered heterocycles, including 1,3,4-oxadiazoles and thiazoles, by first converting the ester to a hydrazide and then performing cyclization reactions. epstem.net

The table below summarizes potential heterocyclic systems that could be constructed using an α-thioacetate scaffold.

Heterocyclic SystemGeneral Reaction TypeKey Reagents
2-Pyrone[4+2] Annulationβ,γ-Unsaturated α-keto ester, NHC catalyst
2-AminothiazoleHantzsch-type synthesisα-Haloketone intermediate, Thiourea
1,3,4-OxadiazoleHydrazide cyclizationHydrazine, Carbon disulfide
ThiopheneGewald reactionα-Methylene ketone, Elemental sulfur, Base

Thioesters are fundamental intermediates in the biosynthesis and total synthesis of numerous natural products. nih.govrsc.org In nature, Coenzyme A thioesters (like Acetyl-CoA) serve as activated acyl donors in pathways catalyzed by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). gonzaga.edunih.gov

In chemical synthesis, simple thioesters such as N-acetylcysteamine (SNAc) thioesters are widely used as stable and effective mimics of their natural counterparts. beilstein-journals.orgbeilstein-journals.org They provide a mildly activated handle for C-C bond formation and can be used in complex fragment couplings. google.comscispace.comnih.gov For instance, the synthesis of argyrin, a myxobacterial antibiotic, utilized tripeptide thioesters as synthetic intermediates for incorporation into the biosynthetic pathway. beilstein-journals.org Similarly, S-methyl thioesters have been identified as important precursors in many biosynthetic reactions and are found within the structures of various bioactive molecules. researchgate.net Although the direct use of this compound is not documented, its structure is analogous to these key synthetic intermediates, suggesting its potential as a building block in the laboratory synthesis of complex natural product analogues.

Contributions to Polymer and Materials Science

The presence of both a thioether and an ester allows for the potential use of this compound or its derivatives as monomers or additives in materials science. The field of sulfur-containing polymers is expanding due to their unique properties, such as high refractive indices and chemical recyclability. rsc.org

Monomer for Poly(thioether-ester)s: Poly(thioether-ester)s are a class of polymers synthesized via the step-growth polymerization of di-thiol and di-ene-ester monomers, often through a highly efficient thiol-ene "click" reaction. researchgate.netmdpi.com A bifunctional derivative of this compound could serve as a monomer in such polymerizations to impart specific properties to the resulting material. These polymers have shown promise as biocompatible and biodegradable materials for applications like drug delivery. researchgate.net

Additive for Recyclable Materials: Thioester bonds are susceptible to cleavage under mild conditions, making them attractive for creating chemically recyclable polymers. rsc.orgresearchgate.net The thiol-thioester exchange reaction is a dynamic covalent process, which can be used to create self-healing or reprocessable polymer networks. researchgate.net Incorporating a molecule like this compound as an additive could introduce these functionalities into a larger polymer system.

Utilization in Process Chemistry Research

Process chemistry focuses on developing safe, efficient, and scalable methods for synthesizing chemical compounds. The synthesis of α-thioesters like this compound is an area of active research.

Several methods exist for the synthesis of thioethers and thioesters, with ongoing research aimed at improving efficiency and reducing the use of harsh or hazardous reagents.

Alkylation of Thiols: A common route involves the S-alkylation of a thiol with an α-haloester. For this compound, this would involve reacting heptanethiol with methyl chloroacetate (B1199739) in the presence of a base. google.com

Radical Addition to Alkenes: A peroxide-initiated radical reaction between thioacetic acid and an alkene (in this case, 1-heptene) can form an alkylthioacetate. chegg.com

Ester to Thioester Conversion: Recent methods allow for the direct conversion of esters to thioesters under mild, transition-metal-free conditions, providing a practical route from readily available starting materials. rsc.org

Continuous-Flow Processes: The use of microreactors for the enzymatic synthesis of thioesters from thiols and vinyl esters has been shown to be highly efficient, with short reaction times and high yields under mild conditions. mdpi.com

The following table compares several synthetic strategies for producing α-thioesters.

Synthetic MethodKey ReagentsAdvantagesPotential Drawbacks
S-AlkylationHeptanethiol, Methyl chloroacetate, BaseStraightforward, well-establishedUse of lachrymatory α-haloesters
Radical Addition1-Heptene, Thioacetic acid, Peroxide initiatorAtom-economicalPotential for side reactions, regioselectivity issues
Ester ConversionMethyl ester precursor, Heptanethiol, Activator (e.g., KOAc)Avoids harsh reagents, good functional group tolerance rsc.orgMay require specific ester precursors
Enzymatic SynthesisVinyl acetate, Heptanethiol, LipaseMild conditions, high selectivity, environmentally friendly mdpi.comEnzyme cost and stability, substrate limitations

Catalyst Development for its Production or Transformation

The development of efficient catalytic systems is crucial for the sustainable and economically viable production and transformation of this compound. While specific research on catalysts exclusively for this compound is limited, extensive studies on the synthesis of analogous thioesters provide significant insights into potential catalytic pathways. These primarily involve transition metal-catalyzed cross-coupling reactions and other catalytic methods for the formation of the critical C-S bond.

The synthesis of this compound, which involves the formation of a thioester linkage, can be approached through various catalytic strategies. Research in the broader field of thioester synthesis has identified several effective metal catalysts, including palladium, nickel, and copper-based systems. These catalysts are typically employed in cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds.

Palladium-Catalyzed Synthesis

Palladium complexes are among the most versatile and efficient catalysts for C-S bond formation. The palladium-catalyzed carbonylation of thioacetates and aryl iodides has been demonstrated as a viable route for the synthesis of S-aryl thioesters. rsc.org This methodology could be adapted for the synthesis of S-alkyl thioesters like this compound.

In a related approach, the one-pot synthesis of symmetrical and unsymmetrical aryl sulfides has been achieved through the palladium-catalyzed coupling of aryl halides and thioacetates. acs.orgfigshare.comnih.gov This highlights the potential of palladium catalysts to facilitate the coupling of a heptylthiol precursor with a suitable acetate-containing electrophile. A key finding in this area is the identification of tBuBrettPhos Pd G3 as a unique catalyst for the cross-coupling of thioacetates and aryl halides, affording high yields under mild conditions.

Aryl sulfides have been successfully synthesized from the coupling reaction of S-aryl or S-alkyl thioacetates and aryl bromides using a palladium catalyst. acs.org This suggests that a similar catalytic system could be employed for the production of this compound.

Catalyst SystemSubstratesProductYieldReference
Pd2(dba)3/XantphosAryl Iodide, Potassium ThioacetateS-Aryl ThioacetateGood
tBuBrettPhos Pd G3Aryl Halide, ThioacetateThioareneHigh
Palladium catalystS-Aryl/S-Alkyl Thioacetate, Aryl BromideAryl Sulfide- acs.org
Palladium catalystThioacetate, Aryl IodideS-Aryl ThioesterGood rsc.org

Nickel-Catalyzed Synthesis

Nickel catalysts have emerged as a more cost-effective alternative to palladium for C-S cross-coupling reactions. Research has shown that aryl thioesters can be synthesized via the nickel-catalyzed carbonylation of thioacetates with aryl iodides under mild conditions. semanticscholar.orgresearchgate.net This process involves the coupling of alkyl thioacetates with carbon monoxide and aryl iodides to produce the corresponding aryl thioesters. semanticscholar.org

The development of nickel catalysts for the arylation of glycosyl thiols in aqueous solutions further demonstrates the versatility of nickel in promoting C-S bond formation. nih.gov While this specific application is for thioglycosides, the underlying catalytic principles are relevant to the synthesis of other thioesters. A significant advancement is the use of a bench-stable nickel(II) precatalyst for the coupling of aryl chlorides and alkyl thiols, which is facilitated by an acetate-containing base.

Catalyst SystemSubstratesProductYieldReference
NiBr2/bpy/ZnAryl Iodide, S-Alkyl Thioacetate, COAryl ThioesterModerate semanticscholar.org
Nickel(II) precatalyst/KOAcAryl Chloride, Alkyl ThiolThioetherup to 98%
Nickel catalystAmide, DisulfideThioesterModerate to Good researchgate.net

Copper-Catalyzed Synthesis

Copper-catalyzed reactions represent another important avenue for the synthesis of thioesters. A notable example is the copper-catalyzed double S-arylation of potassium thioacetate with dibenziodolium triflates, which provides a facile route to unsymmetrical dibenzothiophenes. researchgate.net This demonstrates the capability of copper to mediate the formation of multiple C-S bonds in a single process.

More directly relevant is the efficient synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate using a CuI/1,10-phenanthroline catalytic system. beilstein-journals.org This reaction proceeds in good to excellent yields under both conventional heating and microwave irradiation, with the latter significantly reducing the reaction time. beilstein-journals.org Furthermore, a copper-catalyzed method for the direct thioetherification of alkyl halides using S-alkyl butanethioate as a thiol transfer reagent has been developed, offering a convenient route to alkyl sulfides. tandfonline.comresearchgate.net

Catalyst SystemSubstratesProductYieldReference
CuI/1,10-phenanthrolineAryl Iodide, Potassium ThioacetateS-Aryl ThioacetateGood to Excellent beilstein-journals.org
CuCl2Dibenziodolium Triflate, Potassium ThioacetateDibenzothiopheneGood to High researchgate.net
Copper catalystAlkyl Halide, S-Alkyl ButanethioateAlkyl Sulfide- tandfonline.comresearchgate.net

Other Catalytic Developments

Beyond transition metal catalysis, other methods are being explored. For instance, the catalytic asymmetric addition of thiols to silyl (B83357) glyoxylates has been reported for the synthesis of a structurally related compound, tert-butyl (R)-2-(heptylthio)-2-hydroxy-2-(methyldiphenylsilyl)acetate. rsc.org This indicates the potential for developing enantioselective catalytic methods for the synthesis of chiral thioacetates.

Additionally, the use of polyethylene (B3416737) glycol (PEG400) as a catalyst for the preparation of thioacetates from alkyl halides and sodium thioacetate under mild conditions has been demonstrated to be a facile and practical method. researchgate.net

The transformation of this compound can also be a subject of catalyst development. For example, its hydrolysis back to heptanethiol and acetic acid could be catalyzed by acids or bases. Furthermore, catalytic transformations of the ester or thioether functional groups could lead to other valuable chemical intermediates.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating Methyl (heptylthio)acetate from complex mixtures and for assessing its purity. The choice of the chromatographic method and its specific parameters are critical to achieving optimal separation.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The selection of the stationary phase and detector is paramount for achieving good resolution and sensitivity.

For the separation of acetate (B1210297) esters, various capillary columns can be employed. A common choice for analyzing organic acetates is a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropylphenyl-substituted polysiloxane. nih.govlibretexts.org A study on the gas chromatographic determination of various acetic acid esters utilized a column containing 10% Carbowax 20 M on Chromosorb W AW DMCS, which provided excellent separation of the compounds. rjptonline.org For sulfur-containing compounds, a moderately polar stationary phase like a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane) is often effective. google.com

Table 1: Suggested GC Columns for this compound Analysis

Stationary PhasePolarityTypical Application
Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M)PolarGeneral purpose for esters, good peak shape for polar compounds. nih.govrjptonline.org
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)Low to MediumGeneral purpose, robust, good for a wide range of compounds including sulfur compounds. google.com
50% Phenyl-methylpolysiloxane (e.g., DB-17, OV-17)MediumGood selectivity for aromatic and sulfur-containing compounds.
Cyanopropylphenyl Polysiloxane (e.g., DB-225, OV-225)PolarSelective for cis/trans isomers and compounds with ester functionalities. libretexts.org

A Flame Ionization Detector (FID) is a common and robust choice for detecting this compound, as it responds to virtually all organic compounds and offers high sensitivity. For enhanced selectivity towards sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) in sulfur mode can be utilized. These detectors provide excellent sensitivity and selectivity for sulfur species, which is particularly useful for analyzing complex matrices where interferences from other organic compounds may be present.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, which is an ester with a sulfur atom, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A study on the HPLC analysis of sulfur mustards, which are also sulfur-containing organic compounds, successfully used a C-18 column. conicet.gov.ar For the analysis of bioactive sulfur compounds, reversed-phase HPLC with methanol-water or acetonitrile-methanol-water mobile phases is frequently employed. youtube.com

To enhance detection, especially if the concentration of this compound is low, derivatization can be performed. For instance, non-chromophoric sulfides can be reacted with a suitable reagent to produce derivatives that absorb UV or visible light, significantly improving detection limits with a UV-Vis detector. conicet.gov.ar

Table 2: Typical HPLC Parameters for Analysis of Sulfur-Containing Esters

ParameterConditionRationale
Column C18 or C8, 5 µm particle size, 4.6 x 250 mmStandard for reversed-phase separation of moderately non-polar compounds. conicet.gov.ar
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of a wide range of compounds with varying polarities. youtube.com
Detector UV-Vis at low wavelength (e.g., 210 nm) or Refractive Index (RI)Esters have some UV absorbance at low wavelengths; RI is a universal detector.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency.

If this compound is synthesized in a chiral form, assessing its enantiomeric purity is essential. Chiral chromatography, a specialized form of HPLC, is the most widely used technique for separating enantiomers. registech.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. registech.com The choice of the CSP and the mobile phase is critical and often requires screening of different column and solvent combinations to achieve separation. For sulfur-containing chiral compounds, such as sulfinate esters, chiral HPLC analysis has been successfully applied to determine enantiomeric excess. nih.gov Non-aqueous capillary electrophoresis with cyclodextrins as chiral selectors has also been used for the chiral separation of thia- and selenadiazine derivatives. coresta.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled capabilities for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for the trace analysis and unambiguous confirmation of this compound. The mass spectrometer provides a mass spectrum of the eluting compound, which is a unique fingerprint that can be used for identification by comparing it to a spectral library or through interpretation of the fragmentation pattern. libretexts.org

GC-MS analysis of organic acetates has been demonstrated for various applications, including the analysis of flavors and e-liquids. coresta.orghmdb.ca For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester and thioether bonds. A predicted GC-MS spectrum for methyl acetate shows characteristic peaks that can be used for its identification. nist.gov Similarly, the NIST WebBook provides mass spectral data for ethyl (methylthio)acetate, a closely related compound. mdpi.com

Table 3: Expected Mass Spectral Fragments for this compound

m/zPossible Fragment Ion
190[M]+ (Molecular Ion)
159[M - OCH3]+
131[M - COOCH3]+
103[CH2COOCH3]+
99[C7H15]+
59[COOCH3]+

This table is predictive and based on common fragmentation patterns of esters and thioethers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile, thermally labile, or highly polar compounds. While this compound is amenable to GC-MS, LC-MS can be a valuable alternative, especially when analyzing complex biological or environmental samples where minimal sample preparation is desired. LC-MS offers high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte. thermofisher.com

LC-MS methods have been developed for a wide range of sulfur-containing compounds. youtube.comshimadzu.commdpi.com For instance, an LC-MS/MS method has been validated for the analysis of S-methyl-l-cysteine and its sulfoxide (B87167) in human specimens, demonstrating the power of this technique for analyzing sulfur-containing biomolecules. The use of high-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further aiding in the confident identification of the target compound. thermofisher.com

The choice of ionization source is crucial in LC-MS. For a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable choices.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a reliable and accessible means for the quantitative analysis of this compound. denovix.com These methods are often characterized by their simplicity, cost-effectiveness, and suitability for routine analysis in quality control laboratories. farmaciajournal.com Direct measurement via UV-Vis spectrophotometry can be employed, as thioacetate (B1230152) groups exhibit absorbance in the UV region. However, for enhanced sensitivity and selectivity, indirect methods involving a chromogenic reaction are frequently preferred.

One prevalent indirect spectrophotometric approach involves the hydrolysis of the thioacetate to its corresponding thiol, heptanethiol. This deacetylation can be achieved using hydrolyzing agents such as sodium hydroxide (B78521) or hydrochloric acid. memphis.edu The resulting free thiol can then be quantified using a chromogenic reagent, with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) being a prominent example. memphis.edu The reaction between the thiol and Ellman's reagent produces a yellow-colored mixed disulfide anion, which has a strong absorbance maximum that can be measured spectrophotometrically. memphis.edu

The quantitative determination is based on Beer-Lambert's law, where the absorbance of the colored product is directly proportional to the concentration of the analyte. researchgate.net A calibration curve is typically constructed using standard solutions of a related thiol to determine the concentration of the thiol produced from this compound, and subsequently, the concentration of the parent compound. memphis.edu The absorbance is typically measured at a specific wavelength, which may be around 412 nm, though solvent effects can cause shifts. memphis.edu

For the successful application of these methods, optimization of reaction conditions such as pH, reaction time, and temperature is essential to ensure complete reaction and stable color development. While these methods are robust, potential interference from other thiol-containing compounds or substances that absorb at the analytical wavelength must be considered and mitigated, often through appropriate sample preparation and the use of blanks.

Below is an illustrative data table summarizing the typical performance characteristics of an indirect spectrophotometric method for the quantification of this compound following conversion to heptanethiol and reaction with a chromogenic agent.

ParameterTypical ValueUnit
Linearity Range0.5 - 25µg/mL
Molar Absorptivity~1.4 x 10⁴L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)~0.1µg/mL
Limit of Quantification (LOQ)~0.3µg/mL
Correlation Coefficient (r²)>0.998-
Relative Standard Deviation (RSD)< 2%

Note: The data in this table is illustrative and based on the performance of spectrophotometric methods for similar thioacetate and thiol compounds. Actual values would need to be determined experimentally for this compound.

Development of Novel Sensor Technologies

The development of novel sensor technologies offers promising alternatives to traditional analytical methods, providing rapid, sensitive, and potentially portable detection of organosulfur compounds like this compound. Electrochemical sensors, in particular, have garnered significant attention due to their high sensitivity, low cost, and amenability to miniaturization. mdpi.comdntb.gov.ua

Electrochemical sensors for sulfur-containing compounds often operate on the principle of electrocatalysis, where the sensor surface is modified to enhance the electrochemical oxidation or reduction of the target analyte. mdpi.com Various materials have been explored for modifying electrode surfaces, including carbon nanomaterials (e.g., multi-walled carbon nanotubes, graphene), metal nanoparticles, and metal oxides (e.g., CuO, NiO). mdpi.com These materials can improve the electron transfer kinetics and increase the surface area, leading to enhanced sensor performance. mdpi.com For instance, a handheld electrochemical sensor has been developed for the quantification of organosulfur compounds in garlic, demonstrating the potential for on-site analysis. researchgate.net

Another approach involves the use of microfluidic devices integrated with electrochemical detectors. core.ac.uk These "lab-on-a-chip" systems can automate sample handling and analysis, reducing reagent consumption and analysis time. Research has also focused on metal oxide semiconductor (MOS) sensors, which can detect volatile organic compounds, including those containing sulfur, through changes in their electrical resistance upon exposure to the analyte. mdpi.com

While direct electrochemical detection of thioacetates is possible, a common strategy for enhancing sensitivity involves the initial hydrolysis of the thioacetate to a thiol, similar to spectrophotometric methods. The resulting thiol is often more electroactive and can be detected with greater sensitivity. The development of bio-electrochemical systems (BES) also presents a novel avenue, where microorganisms catalyze the transformation of organosulfur compounds, which can be monitored electrochemically. wur.nl

The performance of these novel sensors is evaluated based on parameters such as sensitivity, selectivity, response time, stability, and linear range. The table below provides a summary of potential performance characteristics for a hypothetical electrochemical sensor designed for the detection of this compound.

ParameterTypical PerformanceUnit
Detection PrincipleAmperometry / Voltammetry-
Linear Range0.1 - 100µM
Limit of Detection (LOD)0.05µM
Response Time< 60s
SelectivityHigh (with specific surface modification)-
Stability> 95% response after 1 month%

Note: This data is illustrative and based on reported performance for electrochemical sensors for various organosulfur compounds. mdpi.comresearchgate.net The specific performance for this compound would depend on the sensor design and experimental conditions.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Tunable Properties

The exploration of chemical space around Methyl (heptylthio)acetate through the design and synthesis of novel analogues is a critical first step toward understanding its structure-property relationships. By systematically modifying its core structure, researchers can fine-tune its physical, chemical, and biological characteristics.

Future synthetic efforts could focus on several key areas of modification:

Varying the Alkyl Chains: The heptyl and methyl groups offer straightforward opportunities for modification. Synthesis of a library of analogues with different alkyl chain lengths, branching, and the introduction of cyclic moieties could significantly impact the compound's lipophilicity, steric hindrance, and ultimately, its reactivity and biological interactions. For instance, increasing the length of the S-alkyl chain could enhance membrane permeability, a desirable trait for potential agrochemicals or pharmaceuticals.

Introducing Functional Groups: The incorporation of various functional groups onto the alkyl chains would provide a powerful means to modulate the electronic properties and introduce new reactive handles. For example, the introduction of hydroxyl, amino, or halogen groups could open up new avenues for post-synthetic modification and conjugation.

Modifying the Thioether and Ester Linkages: While more synthetically challenging, the replacement of the sulfur atom with selenium or tellurium would yield seleno- and telluro-ether analogues, respectively. These heavier chalcogen analogues often exhibit unique reactivity and biological activity. Similarly, altering the ester component could influence the compound's hydrolytic stability and pharmacokinetic profile.

A systematic approach to analogue synthesis will be crucial. Recent advancements in the synthesis of thioacetates and their derivatives provide a solid foundation for these future endeavors. rsc.orgcardiff.ac.uk For example, an improved method for synthesizing 1-glycosyl thioacetates has been developed, which could be adapted for the synthesis of more complex analogues. researchgate.net

Table 1: Hypothetical Analogues of this compound and Their Potential Properties

Analogue NameStructural ModificationPredicted Property Change
Ethyl (heptylthio)acetateMethyl ester replaced with ethyl esterIncreased lipophilicity, altered hydrolysis rate
Methyl (cyclohexylthio)acetateHeptyl group replaced with cyclohexyl groupIncreased rigidity and steric bulk
Methyl (7-hydroxyheptylthio)acetateHydroxyl group on the heptyl chainIncreased polarity, potential for hydrogen bonding
Propyl (heptylthio)propionateBoth alkyl chains and acetate (B1210297) modifiedSignificant alteration of overall chemical properties

Exploration of New Catalytic Systems for its Transformation

The development of novel catalytic systems to transform this compound is essential for expanding its synthetic utility. Modern catalysis offers a vast toolbox for the selective functionalization of organic molecules.

Future research in this area should include:

C-H Activation: Direct functionalization of the C-H bonds on the heptyl chain would provide an atom-economical way to introduce new functional groups. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have shown great promise in C-H activation chemistry and could be applied to this system.

Cross-Coupling Reactions: The thioether moiety can participate in various cross-coupling reactions. For instance, nickel- and palladium-catalyzed reactions could be explored to cleave the C-S bond and form new C-C, C-N, or C-O bonds, thereby converting this compound into a range of other valuable compounds. The development of new, efficient methods for thioether synthesis using homogeneous metal catalysts is an active area of research. researchgate.net

Oxidation and Reduction: Selective oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone would yield compounds with significantly different electronic properties and potential biological activities. Conversely, the development of catalysts for the selective reduction of the ester group would provide access to the corresponding alcohol. Nickel-catalyzed electrochemical oxidative esterification of thiols is a promising method for the synthesis of sulfinate esters. nih.gov

Titanium-Mediated Transformations: A mild, titanium-mediated transformation of t-butyl thioethers into thioacetates has been reported, suggesting that titanium-based catalytic systems could be effective for the transformation of this compound. rsc.orgrug.nl

The discovery of new catalytic transformations will not only expand the chemical diversity accessible from this compound but also provide more efficient and sustainable synthetic routes.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Time-resolved spectroscopy techniques are powerful tools for probing the transient intermediates and transition states that are often invisible to conventional analytical methods.

Future mechanistic studies could focus on:

Photochemical Reactions: The thioether moiety is known to undergo photochemical reactions, such as photooxidation and photoredox catalysis. Time-resolved techniques like transient absorption spectroscopy and time-resolved infrared spectroscopy could be used to directly observe the excited states and radical intermediates involved in these processes.

Catalytic Cycles: For the newly developed catalytic transformations, time-resolved spectroscopy can provide invaluable insights into the elementary steps of the catalytic cycle. This includes the rates of substrate binding, oxidative addition, reductive elimination, and catalyst regeneration.

Monitoring Electrophilic Intermediates: The reactivity of thiols and thioethers often involves highly reactive electrophilic intermediates. Recent work has demonstrated the use of 19F NMR to directly observe such intermediates in reactions of thiols in aqueous solution. rsc.org This approach could be adapted to study the reactions of this compound.

By elucidating the detailed reaction pathways, researchers can move from empirical optimization to rational design of more efficient and selective chemical processes.

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound and its analogues into automated platforms represents a significant step towards high-throughput screening and discovery. Automated synthesis, including flow chemistry and robotic systems, offers numerous advantages over traditional batch synthesis, such as improved reproducibility, enhanced safety, and the ability to rapidly generate large libraries of compounds.

Future research in this area should aim to:

Develop Flow Chemistry Protocols: The synthesis of this compound can be adapted to a continuous flow process. This would involve pumping the reactants through a heated reactor coil, allowing for precise control over reaction parameters and enabling facile scale-up. The automated flow-through synthesis of heterocyclic thioethers has already been demonstrated. nih.gov

Robotic Synthesis of Analogue Libraries: A robotic synthesizer could be programmed to perform the multi-step synthesis of a diverse library of this compound analogues in a parallel fashion. This would involve automated liquid handling for dispensing reagents and solvents, as well as integrated purification and analysis modules.

High-Throughput Screening: Once an automated synthesis platform is established, it can be coupled with high-throughput screening assays to rapidly evaluate the biological or material properties of the synthesized analogues. This would accelerate the discovery of new compounds with desired functionalities.

The automation of the synthesis and screening of this compound derivatives will be a key enabler for unlocking its full application potential.

Predictive Modeling for New Reactivity and Applications

Predictive modeling, encompassing computational chemistry and machine learning, is becoming an indispensable tool in modern chemical research. By leveraging the power of in silico methods, researchers can predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process.

Future research in predictive modeling for this compound should focus on:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structure of this compound and its analogues. These calculations can provide insights into its reactivity, spectroscopic properties, and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: By building statistical models that correlate the structural features of a series of analogues with their measured biological activity or physical properties, QSAR/QSPR models can be developed to predict the properties of yet-unsynthesized compounds. New QSPR models for predicting the critical properties of sulfur-containing compounds are being developed. nih.govresearchgate.net

Machine Learning for Reactivity Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. This approach could be used to identify promising new catalytic systems for the transformation of this compound or to predict the products of its reactions under various conditions.

Molecular Dynamics Simulations: For potential biological applications, molecular dynamics simulations can be used to study the interactions of this compound and its analogues with target proteins or other biomolecules. This can provide insights into the binding mode and help to guide the design of more potent and selective compounds. A predictive reactive model has been developed to investigate the chemical reactivity of sulfur species in different environments. core.ac.uk

The integration of predictive modeling with experimental work will create a powerful feedback loop, where computational predictions guide experiments, and experimental results are used to refine and improve the predictive models. This synergistic approach will be essential for the efficient exploration of the chemical space around this compound and the discovery of its novel applications.

Q & A

Basic: What are the standard protocols for synthesizing methyl (heptylthio)acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or esterification. For example, reacting heptyl mercaptan with methyl chloroacetate under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like THF or DCM. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetate) critically affect yield . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) or GC-MS. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product (>95% purity).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:
Contradictions often arise from impurities, stereochemical variations, or solvent effects. For NMR:

  • Use deuterated solvents (CDCl₃) and compare experimental shifts with computational predictions (DFT calculations).
  • For IR, confirm ester (C=O at ~1740 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) peaks against reference spectra .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Document solvent and instrument parameters rigorously to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm thickness), chemical-resistant lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .
  • Waste Disposal: Segregate organic waste and neutralize acidic/byproduct residues before disposal .

Advanced: What strategies optimize the stability of this compound in long-term storage for kinetic studies?

Answer:

  • Storage Conditions: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioether group.
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Monitoring: Periodically analyze via HPLC (C18 column, methanol/water 70:30) to detect decomposition products (e.g., disulfides or acetic acid derivatives) .

Basic: Which analytical techniques are most reliable for characterizing this compound purity?

Answer:

  • GC-MS: Quantify purity using a DB-5 column (30 m × 0.25 mm) with helium carrier gas; compare retention times with commercial standards.
  • NMR: Confirm structure via ¹H NMR (δ 3.65 ppm for methyl ester, δ 2.55 ppm for SCH₂) and ¹³C NMR (δ 170.5 ppm for carbonyl) .
  • Elemental Analysis: Verify C, H, S content (±0.3% deviation from theoretical values) .

Advanced: How do solvent polarity and catalyst choice influence the regioselectivity of this compound in nucleophilic reactions?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, favoring S-alkylation over O-alkylation.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
  • Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction intermediates and optimize conditions for >90% regioselectivity .

Basic: What are the critical parameters for designing reproducible synthetic routes to this compound?

Answer:

  • Reagent Quality: Use freshly distilled heptyl mercaptan (≥98%) to avoid disulfide byproducts.
  • Moisture Control: Conduct reactions under anhydrous conditions (molecular sieves or N₂ atmosphere).
  • Documentation: Report exact molar ratios, temperature gradients, and purification steps to enable replication .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Model transition states and activation energies for reactions like Michael additions or cyclizations.
  • Molecular Dynamics: Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.
  • Docking Studies: Predict binding affinities for biochemical applications (e.g., enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.